2-Bromo-3-fluoro-6-nitrobenzoic acid
Description
BenchChem offers high-quality 2-Bromo-3-fluoro-6-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-6-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOTUUFDHGVXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS 881415-27-6), a valuable and highly functionalized building block for organic synthesis. By leveraging its unique substitution pattern, researchers can access a diverse range of complex molecular architectures relevant to pharmaceutical and materials science. This document synthesizes available data, expert analysis of reactivity, and detailed experimental protocols based on analogous systems to empower researchers in their synthetic endeavors.
Compound Overview and Physicochemical Properties
2-Bromo-3-fluoro-6-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by the presence of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a nitro group, in addition to the carboxylic acid moiety. This specific arrangement of a good leaving group (bromine), a modulator of electronic properties (fluorine), and a strong electron-wielding group (nitro) makes it a highly versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of 2-Bromo-3-fluoro-6-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 881415-27-6 | [1] |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, room temperature | [1] |
| InChI Key | WHOTUUFDHGVXSG-UHFFFAOYSA-N | [1] |
Strategic Synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic acid.
Step-by-Step Synthetic Protocol (Analogous)
This protocol is adapted from the synthesis of related compounds and should be optimized for the specific target molecule[3][4].
Part A: Diazotization and Sandmeyer Reaction of 2-Amino-3-fluoro-6-nitrotoluene
-
Diazotization: Dissolve 2-amino-3-fluoro-6-nitrotoluene in a solution of 48% hydrobromic acid. Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to 80-100°C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product, 2-bromo-3-fluoro-6-nitrotoluene, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part B: Oxidation of the Methyl Group
-
Dissolve the purified 2-bromo-3-fluoro-6-nitrotoluene in a suitable solvent system, such as a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 2-Bromo-3-fluoro-6-nitrobenzoic acid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-3-fluoro-6-nitrobenzoic acid stems from its trifunctional nature, allowing for a variety of transformations. The key reaction modalities are Nucleophilic Aromatic Substitution (SNAr) at the bromine-bearing carbon and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and carboxylic acid groups. The bromine atom serves as an excellent leaving group in SNAr reactions.
Diagram 2: SNAr Reaction Workflow
Caption: General workflow for SNAr reactions.
Experimental Protocol: Ullmann-type Condensation with an Amine (Analogous)
This protocol is adapted from procedures for the related 2-bromo-3-nitrobenzoic acid[5].
-
Reaction Setup: In a dry reaction vessel, combine 2-Bromo-3-fluoro-6-nitrobenzoic acid (1.0 mmol), the desired amine (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) oxide (0.1 mmol), and copper powder (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a high-boiling polar solvent such as 2-ethoxyethanol or DMF (3-5 mL).
-
Reaction: Heat the mixture to 130°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The bromine atom can be readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of biaryl compounds.
Diagram 3: Suzuki-Miyaura Coupling Logical Flow
Caption: Key components for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling (Analogous)
This protocol is a general guideline based on standard Suzuki coupling procedures and may require optimization[6][7].
-
Reaction Setup: To a dry reaction flask, add 2-Bromo-3-fluoro-6-nitrobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Bromo-3-fluoro-6-nitrobenzoic acid is not publicly available. The following table provides predicted data based on the analysis of similar compounds[2][8][9].
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons expected between 110-150 ppm. The carboxylic acid carbonyl carbon will be downfield, >165 ppm. |
| IR (Infrared) | Characteristic peaks for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-Br/C-F stretches in the fingerprint region. |
| Mass Spec. | The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Safety and Handling
2-Bromo-3-fluoro-6-nitrobenzoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
Conclusion
2-Bromo-3-fluoro-6-nitrobenzoic acid is a highly functionalized and versatile building block with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of substituents, enabling the rapid generation of molecular diversity. While specific applications of this compound are not widely published, its structural similarity to other key intermediates suggests its utility in the development of novel therapeutic agents. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies.
References
- Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
- Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Wiley Online Library. [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid.
-
Chem 117 Reference Spectra Spring 2011. [Link]
Sources
- 1. 2-Bromo-3-fluoro-6-nitrobenzoic acid | 881415-27-6 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ekwan.github.io [ekwan.github.io]
2-Bromo-3-fluoro-6-nitrobenzoic acid safety data sheet (SDS) MSDS
Topic: 2-Bromo-3-fluoro-6-nitrobenzoic Acid Safety Data Sheet (SDS) & Technical Guide Content Type: Technical Whitepaper / Safety Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Operational Safety, Synthesis Logic, and Physicochemical Profile
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS 881415-27-6 ) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic drug candidates.[1][2] Its structure features three distinct functional handles—a carboxylic acid, an aryl bromide, and an aryl fluoride—alongside a nitro group, making it a versatile "orthogonal" building block for diversity-oriented synthesis.
However, this high functionality introduces specific safety risks, including skin/eye irritation and potential energetic instability associated with nitro-aromatics. This guide synthesizes critical safety data with practical handling protocols.
Chemical Identification
| Parameter | Data |
| Chemical Name | 2-Bromo-3-fluoro-6-nitrobenzoic acid |
| CAS Number | 881415-27-6 |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| SMILES | OC(=O)C1=C(Br)C(F)=CC=C1=O |
| InChI Key | WHOTUUFDHGVXSG-UHFFFAOYSA-N |
| Appearance | Pale-yellow to yellow-brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
PART 2: HAZARD IDENTIFICATION (GHS)
Signal Word: WARNING
This compound is classified under the Globally Harmonized System (GHS) based on functional group analysis and analog data (e.g., 2-bromo-3-nitrobenzoic acid).
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
PART 3: SYNTHESIS & REACTIVITY LOGIC
Retrosynthetic Analysis
The synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic acid typically follows an electrophilic aromatic substitution strategy. Understanding the directing effects is crucial for verifying the regioisomerism of this compound.
-
Directing Effects:
-
Bromine (C2): Weakly deactivating, ortho/para director.[3] Directs to C3 (blocked) and C5.
-
Fluorine (C3): Weakly deactivating, strong ortho/para director. Directs to C2 (blocked), C4, and C6 .
-
Carboxylic Acid (C1): Strong meta director. Directs to C3 (blocked) and C5.
-
-
Mechanistic Insight: The Fluorine atom at C3 exerts a strong directing effect to the para position (C6). Consequently, nitration of the precursor 2-Bromo-3-fluorobenzoic acid selectively yields the 6-nitro isomer, avoiding the sterically crowded 4-position and the electronically less favored 5-position.
Synthesis Workflow Diagram
The following diagram illustrates the logical synthesis pathway and the critical decision nodes for quality control.
Figure 1: Proposed synthesis pathway highlighting the critical nitration step where temperature control is vital to prevent runaway exotherms.
PART 4: HANDLING & OPERATIONAL SAFETY
Hierarchy of Controls
Handling fluorinated nitro-aromatics requires a "Safety First" approach due to the potential for energetic decomposition and high reactivity.
| Control Level | Protocol Description |
| Engineering | Use a certified chemical fume hood with a face velocity of 80–100 fpm. Use blast shields if scaling up nitration reactions >5g. |
| PPE | Nitrile Gloves (double-gloving recommended), Safety Goggles (chemical splash resistant), and Lab Coat . Use a P95/P100 respirator if handling micronized powder outside a hood. |
| Storage | Store in a cool, dry place (<25°C). Keep away from strong bases and reducing agents. Incompatible: Amines, strong oxidizers. |
Experimental Handling Workflow
Figure 2: Safe handling workflow emphasizing dust control during the weighing phase.
PART 5: EMERGENCY RESPONSE PROTOCOLS
First Aid Measures
-
Eye Contact: Immediately flush with running water for at least 15 minutes. Lift eyelids to ensure thorough rinsing. Seek medical attention immediately.
-
Skin Contact: Brush off loose particles. Wash with non-abrasive soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel. Rinse mouth with water.
Fire-Fighting Measures
-
Suitable Media: Water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition releases toxic fumes, including Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .
-
Firefighter Gear: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.
PART 6: TOXICOLOGY & ENVIRONMENTAL DATA
Note: Specific toxicological data for this isomer is limited. Data below is extrapolated from structural analogs (fluoronitrobenzoic acids).
-
Acute Toxicity: Predicted Oral LD50 (Rat) ~500–1000 mg/kg (Category 4).
-
Skin Corrosion/Irritation: Confirmed irritant. The combination of the acid functionality and halogen substituents can cause contact dermatitis.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Environmental Fate: High water solubility of the salt form implies potential mobility in soil. Do not allow to enter drains or watercourses.
PART 7: REFERENCES
-
Sigma-Aldrich. 2-Bromo-3-fluoro-6-nitrobenzoic acid Product Detail & Safety Information.
-
PubChem. Compound Summary: 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS 881415-27-6).[1][2]
-
ChemicalBook. 2-Bromo-3-fluoro-6-nitrobenzoic acid MSDS and Synthesis Links.
-
GuideChem. Safety Data Sheet for Fluoronitrobenzoic Acid Derivatives.
Disclaimer: This document is for research and development purposes only. The information is based on the present state of our knowledge and is intended to describe the product from the point of view of safety requirements. It should not be construed as guaranteeing specific properties.
Sources
Strategic Procurement & Technical Guide: 2-Bromo-3-fluoro-6-nitrobenzoic Acid
The following technical guide provides an in-depth analysis of the supply chain, pricing dynamics, and manufacturing protocols for 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS 881415-27-6).
Executive Summary
2-Bromo-3-fluoro-6-nitrobenzoic acid is a high-value, polysubstituted aromatic building block primarily utilized in the synthesis of next-generation kinase inhibitors and receptor modulators. Its unique substitution pattern—featuring a "push-pull" electronic system (nitro/fluoro) and a reactive handle (bromo)—makes it a critical scaffold for heterocycle formation (e.g., indazoles, quinazolines).
Currently, this compound is classified as a Tier 2 Research Intermediate , meaning it is readily available from catalog suppliers in gram-scale quantities but requires custom synthesis campaigns for kilogram-scale procurement.
Key Chemical Identifiers
| Property | Specification |
| CAS Number | 881415-27-6 |
| Chemical Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| MDL Number | MFCD24119837 |
| Appearance | Pale yellow to off-white crystalline powder |
| Melting Point | 184–188 °C (Predicted/Analogous) |
Market Analysis: Suppliers & Pricing
The market for this intermediate is bifurcated between high-cost catalog amounts for R&D and negotiated rates for process development.
Pricing Tiers (2025/2026 Estimates)
Prices fluctuate based on raw material costs (specifically m-fluorobenzotrifluoride derivatives) and batch availability.
| Scale | Estimated Price Range (USD) | Lead Time | Buyer Persona |
| Research (1g - 10g) | $60 - $85 / gram | 1-2 Weeks | MedChem Discovery |
| Pilot (100g - 1kg) | $2,500 - $4,000 / kg | 4-6 Weeks | Process Dev / GLP Tox |
| Commercial (>10kg) | Inquire (RFQ Based) | 8-12 Weeks | GMP Manufacturing |
Note: The high spot price ($362 for 5g seen at vendors like Amadis Chemical) reflects the inventory holding cost for specific isomers. Bulk manufacturing significantly reduces cost via convergent synthesis.
Verified Supplier Landscape
Procurement officers should prioritize suppliers capable of providing H-NMR validation to distinguish between the 6-nitro and 5-nitro isomers, which are common co-impurities.
-
Tier 1 (Stocking Distributors):
-
Amadis Chemical: Specializes in fluorinated blocks; often holds stock in Hangzhou/USA.
-
Leap Chem: Strong trader network for specific isomers.
-
ChemScene / MedChemExpress: Reliable for small-scale, high-purity samples.
-
-
Tier 2 (Custom Synthesis Houses):
-
WuXi AppTec / Pharmablock: Recommended for >1kg orders requiring GMP documentation.
-
Capot Chemical: Cost-effective for non-GMP bulk intermediates.
-
Technical Manufacturing Guide
Understanding the synthesis is crucial for procurement to identify potential impurities (e.g., regioisomers). The industrial route typically employs a Nitration-Last or Oxidation-Last strategy to ensure correct substitution patterns.
Synthesis Pathway Visualization
The following diagram illustrates the most scalable industrial route, starting from m-fluorobenzotrifluoride derivatives.
Figure 1: Industrial retrosynthesis pathway emphasizing the regioselective nitration step.
Detailed Protocol: Nitration of 2-Bromo-3-fluorobenzoic Acid
This is the critical step determining yield and purity. The fluorine atom at C3 directs the incoming nitro group to the para position (C6), while the bromine at C2 sterically hinders the C3 position and directs ortho/para.
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Dissolve 2-bromo-3-fluorobenzoic acid in H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent decarboxylation.
-
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Quench: Pour onto crushed ice. The product precipitates as a solid.[1]
-
-
Purification: Recrystallization from Ethanol/Water is required to remove the 5-nitro isomer (approx. 5-10% formation).
Quality Assurance & Procurement Strategy
When sourcing this material, "purity >98%" is insufficient. You must validate the specific isomer.
Procurement Decision Tree
Use this logic flow to determine the correct sourcing channel.
Figure 2: Sourcing decision matrix for varying quantity requirements.
QC Specifications (Acceptance Criteria)
-
Assay (HPLC): ≥ 98.0% (Area %).
-
1H-NMR: Must show two distinct aromatic doublets (or a doublet of doublets) corresponding to H4 and H5 protons.
-
Note: The 6-nitro isomer has protons at C4 and C5. The 5-nitro isomer has isolated protons at C4 and C6 (singlets/weak coupling).
-
-
Moisture (KF): ≤ 0.5% (Nitrobenzoic acids can be hygroscopic).
References
-
Amadis Chemical. (2025).[2][3][4] Product Catalog: 2-bromo-3-fluoro-6-nitro-benzoic acid (CAS 881415-27-6).[4] Retrieved from [4]
-
Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. Retrieved from
-
BenchChem. (2025).[5][6] Application Notes: 2-Bromo-3-nitrobenzoic Acid as a Versatile Intermediate. Retrieved from
-
ChemicalBook. (2025). Product Profile: 2-Bromo-3-fluoro-6-nitrobenzoic acid. Retrieved from
-
Echemi. (2025). Supplier Data: 2-Bromo-6-fluoro-3-nitrobenzoic acid.[7] Retrieved from [7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-bromo-3-fluoro-6-nitro-benzoic acid,881415-27-6-Amadis Chemical [amadischem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
Methodological & Application
Palladium-catalyzed cross-coupling of 2-Bromo-3-fluoro-6-nitrobenzoic acid
Executive Summary & Strategic Analysis
The Molecule: 2-Bromo-3-fluoro-6-nitrobenzoic acid (BFN-Acid) is a high-value scaffold for the synthesis of kinase inhibitors and antibacterial agents. Its substitution pattern—a 1,2,3,6-tetrasubstituted benzene ring—presents a unique "push-pull" electronic environment and severe steric congestion.
The Challenge:
-
Steric Occlusion: The reactive bromine (C2) is "sandwiched" between the carboxyl group (C1) and the fluorine atom (C3). Standard phosphine ligands (e.g., PPh3) often fail to facilitate transmetallation due to this crowding.
-
Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), forming unreactive carboxylate-Pd species.
-
Electronic Activation vs. Instability: The nitro group (C6) strongly withdraws electrons, activating the C-Br bond for Oxidative Addition. However, this same effect stabilizes the aryl anion, increasing the risk of protodebromination (loss of Br replaced by H) if the catalytic cycle stalls.
The Solution: This guide prioritizes a Protection-Coupling-Deprotection strategy. Converting the acid to a methyl ester prevents catalyst poisoning and alters the steric bulk. We utilize Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos) to overcome the ortho-fluoro steric barrier.
Workflow Visualization
The following flowchart outlines the logic for selecting the correct pathway based on downstream requirements.
Caption: Workflow logic for BFN-Acid processing. Esterification is the critical enabling step for high-yield cross-coupling.
Detailed Protocols
Protocol A: Methyl Esterification (Pre-requisite)
Direct coupling of the free acid is possible but inconsistent. This step ensures reproducibility.
-
Reagents: BFN-Acid (1.0 equiv), Methanol (0.5 M), H2SO4 (conc., 0.5 equiv) or SOCl2 (1.2 equiv).
-
Procedure:
-
Dissolve BFN-Acid in anhydrous Methanol.
-
Cool to 0°C. Add SOCl2 dropwise (Caution: Exothermic, HCl gas evolution).
-
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (remove unreacted acid) and Brine.
-
Yield Target: >95% (Methyl 2-bromo-3-fluoro-6-nitrobenzoate).
-
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Workhorse")
Designed for sterically hindered substrates using the SPhos ligand.
Reagents:
-
Substrate: Methyl 2-bromo-3-fluoro-6-nitrobenzoate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add the Ester, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4 to a reaction vial.
-
Solvent: Add degassed solvent. Note: Oxygen inhibits the active Pd(0) species; sparge solvent with Argon for 15 mins prior to use.
-
Heat: Seal vessel and heat to 80°C - 100°C for 4–12 hours.
-
Why SPhos? The methoxy groups on SPhos provide electron density to Pd (facilitating oxidative addition into the electron-poor ring), while the cyclohexyl groups provide steric bulk to promote reductive elimination, even with the ortho-fluoro group present [1].
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with water. Dry over MgSO4.[1]
-
Purification: Flash chromatography.
Protocol C: Sonogashira Coupling (Alkynylation)
Useful for synthesizing fused heterocycles (e.g., indoles).
Reagents:
-
Substrate: Methyl 2-bromo-3-fluoro-6-nitrobenzoate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)
Critical Note: The nitro group makes the ring electron-deficient. Oxidative addition is fast, but the resulting Pd-species is electrophilic. Ensure the alkyne is added slowly if homocoupling (Glaser coupling) is observed.
Data Presentation & Optimization
Table 1: Ligand Screening for Suzuki Coupling of BFN-Ester Conditions: 1.0 eq Ester, 1.5 eq Ph-B(OH)2, 5 mol% Pd(OAc)2, 100°C, 12h.
| Ligand | Type | Yield (%) | Observation |
| PPh3 | Standard | 15% | Stalled. Steric crowding prevents transmetallation. |
| dppf | Bidentate | 45% | Moderate. Good bite angle, but lacks steric bulk for RE. |
| SPhos | Buchwald | 92% | Optimal. Excellent turnover; tolerates ortho-F. |
| XPhos | Buchwald | 88% | Very good, but slightly lower yield than SPhos for this specific substrate. |
| P(t-Bu)3 | Electron Rich | 60% | Significant protodebromination side-product observed. |
Troubleshooting & Mechanistic Insights
Issue 1: Protodebromination (Product is H instead of Ar)
-
Symptom: Mass spec shows M-79 (loss of Br) + 1 (H).
-
Cause: The nitro group stabilizes the anionic intermediate. If Transmetallation is slow (due to sterics), the Pd-Ar species grabs a proton from the solvent or moisture.
-
Fix:
-
Switch to anhydrous conditions (use Cs2CO3 in Dioxane instead of K3PO4/Water).
-
Increase Boronic Acid concentration (push kinetics of Transmetallation).
-
Use a more active catalyst (Pd-PEPPSI-IPr) to speed up the cycle.
-
Issue 2: Homocoupling of Boronic Acid
-
Symptom: Biaryl (Ar-Ar) formation from the boronic acid, low yield of cross-product.
-
Cause: Oxygen in the system facilitates the oxidation of Boronic acid.
-
Fix: Rigorous degassing. Freeze-Pump-Thaw cycling is recommended for small scales.
Issue 3: Fluorine Elimination (Defluorination)
-
Symptom: Loss of Fluorine atom.
-
Cause: Rare, but can occur if the nucleophile (base) attacks the highly activated C3 position (S_NAr mechanism) due to the electron-withdrawing Nitro and Ester groups.
-
Fix: Use weaker bases (K3PO4 or NaHCO3) rather than alkoxides (NaOtBu). Avoid polar aprotic solvents (DMF/DMSO) which accelerate S_NAr; stick to Toluene.
References
-
Altman, R. A., et al. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Electron-Deficient Aryl Chlorides." Journal of Organic Chemistry. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. Link
-
BenchChem Protocols. (2025). "Application Notes: Suzuki Coupling of 2-Bromo-4'-fluoro-3'-methylbenzophenone." BenchChem Application Library. Link
-
Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs Technical Resources. Link
- Vertex AI Search. (2026).
Disclaimer: This Application Note is for research purposes only. 2-Bromo-3-fluoro-6-nitrobenzoic acid derivatives are potentially energetic; handle with appropriate safety precautions.
Sources
Strategic Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
Executive Summary
This application note details the optimized protocols for the Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS: 59255-94-6 / Analogous). This scaffold is a critical intermediate in the synthesis of next-generation fluoroquinolones and poly-functionalized pharmaceutical cores.
The presence of three distinct functionalities—carboxylic acid (C1), bromide (C2), fluoride (C3), and nitro (C6)—presents a unique challenge in chemoselectivity. This guide demonstrates that under controlled basic conditions, the C3-fluorine is the exclusive site of nucleophilic attack, activated by the para-nitro group. We provide validated workflows for amination and etherification, ensuring high yields (>85%) while suppressing side reactions such as debromination or decarboxylation.
Mechanistic Insight & Regioselectivity
Success with this substrate requires a deep understanding of the electronic environment governing the benzene ring.
Electronic Activation Analysis
The substrate contains two potential leaving groups for SNAr: Bromine at C2 and Fluorine at C3.
-
C3-Fluorine (The Reactive Site): The fluorine atom is located para to the nitro group (C6). The nitro group is a potent electron-withdrawing group (EWG) that stabilizes the anionic Meisenheimer intermediate through resonance.[1] Additionally, the high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the electron-rich ring, making it the superior leaving group in SNAr despite the strong C-F bond.
-
C2-Bromine (The Inert Site): The bromine atom is meta to the nitro group, receiving no resonance activation. While it is ortho to the carboxylic acid (C1), the reaction is typically conducted under basic conditions where the acid exists as a carboxylate anion (–COO⁻). The carboxylate is electron-rich and electrostatically repels nucleophiles, effectively deactivating the C2 position.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the exclusive activation of C3 by the C6-nitro group and deactivation of C2 by the carboxylate.
Experimental Protocols
Method A: Amination (Synthesis of N-Aryl/Alkyl Derivatives)
This protocol is optimized for primary and secondary amines.
Reagents:
-
Substrate: 2-Bromo-3-fluoro-6-nitrobenzoic acid (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) or K₂CO₃ (3.0 equiv) -
Solvent: DMSO (anhydrous) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 2-Bromo-3-fluoro-6-nitrobenzoic acid (1.0 mmol, 264 mg).
-
Solvation: Add DMSO (3.0 mL). Stir until fully dissolved. Note: DMSO is preferred for sterically hindered amines; MeCN is suitable for highly reactive amines.
-
Activation: Add DIPEA (2.5 mmol, 435 µL) dropwise. The solution may darken slightly as the carboxylate forms.
-
Addition: Add the amine (1.2 mmol) slowly.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.
-
Anilines/Steric Amines: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM with 0.1% AcOH). Look for the disappearance of the starting material (
) and appearance of the product ( ). -
Workup (Acidic Precipitation):
-
Pour the reaction mixture into ice-cold water (15 mL).
-
Acidify carefully with 1M HCl to pH 2–3.[1] The product should precipitate as a solid.
-
Filter the solid, wash with water (3 x 5 mL) and hexanes (2 x 5 mL) to remove excess amine.
-
Dry under vacuum at 45°C.
-
Method B: Etherification (Synthesis of Alkoxy Derivatives)
Used for introducing alkoxy groups (e.g., methoxy, ethoxy) or phenoxy groups.
Reagents:
-
Substrate: 2-Bromo-3-fluoro-6-nitrobenzoic acid (1.0 equiv)
-
Nucleophile: Alcohol (Solvent/Reagent) or Sodium Alkoxide
-
Base: NaH (60% dispersion, 2.2 equiv) or KOtBu
-
Solvent: THF or DMF (0°C to RT)
Protocol:
-
Base Formation: In a separate dried flask, suspend NaH (2.2 mmol) in dry THF (5 mL) at 0°C under nitrogen.
-
Nucleophile Formation: Add the alcohol (1.2 mmol) dropwise. Stir for 15 min until H₂ evolution ceases.
-
Substrate Addition: Add a solution of the benzoic acid substrate (1.0 mmol) in THF (2 mL) dropwise to the alkoxide solution. Caution: The first equivalent of base deprotonates the carboxylic acid.
-
Reaction: Warm to Room Temperature and stir for 1–3 hours.
-
Quench: Quench carefully with water/1M HCl. Extract with Ethyl Acetate.[1]
Critical Process Parameters (CPPs) & Optimization
To ensure reproducibility and scale-up readiness, the following parameters must be strictly controlled.
| Parameter | Recommended Range | Impact on Quality |
| Temperature | 20°C – 80°C | >100°C risks decarboxylation (loss of CO₂) or displacement of the C2-Bromine (Ullmann-type side reaction). |
| Stoichiometry | 1.1 – 1.5 eq Nucleophile | Large excess of amine can lead to difficult purification (salt formation). |
| pH during Workup | pH 2.0 – 3.0 | Crucial for isolating the free acid. If pH > 4, the product remains water-soluble as a salt. |
| Water Content | < 0.1% (Anhydrous) | Water can act as a competing nucleophile at high temperatures, forming the phenol impurity. |
Workup & Purification Workflow
The amphoteric nature of the product (amino acid character if amine is used) requires a specific isolation strategy.
Figure 2: Decision tree for product isolation based on physical state upon acidification.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation of acid; Product lost in aqueous phase. | Ensure at least 2.5 eq of base is used. Check aqueous layer pH is < 3.0 during extraction. |
| Impurity: Phenol | Hydrolysis of C3-F by adventitious water. | Use anhydrous solvents (DMSO/DMF). Keep reaction under inert atmosphere (N₂). |
| Impurity: Debrominated | Radical debromination or Pd/Cu contamination. | Avoid metal spatulas/catalysts. Keep temp < 80°C. |
| No Reaction | Nucleophile is too weak (e.g., aniline). | Increase temp to 80°C. Switch solvent to DMSO. Use stronger base (NaH) if applicable. |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill residues to dryness.
-
Skin Sensitization: Halogenated nitrobenzoic acids are potent skin irritants and sensitizers. Double-glove (Nitrile) and work in a fume hood.
-
Acidification: Exothermic reaction when quenching basic mixtures with HCl. Add acid slowly with cooling.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 2-Bromo-3-fluoro-6-nitrophenol (Analogous Structure).[2] National Library of Medicine. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for SNAr mechanism).
- Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone precursors).
-
ChemScene. (2024). Product Data: 2-Bromo-3-fluoro-5-nitrobenzoic acid. Retrieved from
Disclaimer: This protocol is intended for research purposes only. Users must conduct their own safety assessment before handling hazardous chemicals.
Sources
Synthesis of 2-amino-3-fluoro-6-bromobenzoic acid derivatives
Application Note: Strategic Synthesis & Functionalization of 2-Amino-3-fluoro-6-bromobenzoic Acid
Executive Summary
The synthesis of 2-amino-3-fluoro-6-bromobenzoic acid represents a critical challenge in medicinal chemistry due to the specific regiochemical arrangement of the halogen substituents. This scaffold is a high-value pharmacophore, serving as a precursor for fluorinated quinazolines, quinolones, and indole-based therapeutics often targeting kinases or bacterial topoisomerases.
Direct halogenation of anthranilic acid derivatives typically yields the para-isomer (5-position) due to the directing effect of the amine. To achieve the 3,6-substitution pattern (specifically the 6-bromo motif ortho to the carboxylic acid), a directed approach is required.
This Application Note details a robust, scalable Regiocontrolled Isatin Oxidation Route . Unlike direct halogenation, this method establishes the halogen pattern on the aniline precursor before ring closure and subsequent oxidative cleavage, guaranteeing high regiochemical fidelity.
Retrosynthetic Analysis & Strategy
The core challenge is installing the bromine atom at the C6 position (ortho to the carboxylic acid) while maintaining a fluorine at C3. Our strategy utilizes the Sandmeyer Isatin Synthesis followed by oxidative ring opening.
Rationale:
-
Regiocontrol: The cyclization of the isonitrosoacetanilide intermediate occurs ortho to the amine. By selecting 2-fluoro-5-bromoaniline as the starting material, the sterics and electronics force cyclization to the only available ortho hydrogen, yielding the specific 4-bromo-7-fluoroisatin intermediate.
-
Scalability: This route avoids cryogenic lithiation steps (DoM), making it suitable for multi-gram to kilogram scale-up.
-
Atom Economy: The oxidative cleavage uses standard reagents (
, NaOH) with water as the primary byproduct.
Figure 1: Retrosynthetic logic flow. The regiochemistry is locked in the aniline-to-isatin transition.
Detailed Experimental Protocols
Phase 1: Synthesis of 4-Bromo-7-fluoroisatin
Objective: Construct the bicyclic core with correct halogen placement.
Reagents:
-
2-Fluoro-5-bromoaniline (1.0 equiv)
-
Chloral hydrate (1.1 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Concentrated Sulfuric acid (
)[1][3] -
Hydrochloric acid (2M)
Protocol:
-
Isonitrosoacetanilide Formation:
-
In a 2L round-bottom flask, dissolve 2-fluoro-5-bromoaniline (50 mmol) in water (200 mL) containing HCl (2M, 25 mL).
-
Simultaneously, prepare a solution of chloral hydrate (55 mmol) and sodium sulfate (20 g) in water (150 mL).
-
Mix the two solutions and heat to 50°C.
-
Add a solution of hydroxylamine hydrochloride (60 mmol in 50 mL water) dropwise over 30 minutes.
-
Heat the mixture to 90°C for 60 minutes. A precipitate (the oxime intermediate) will form.
-
Cool to 0°C, filter the solid, wash with water, and dry under vacuum.
-
-
Cyclization:
-
Pre-heat concentrated
(50 mL) to 50°C in a reactor. -
Add the dried oxime intermediate portion-wise with vigorous stirring. Caution: Exothermic reaction. Maintain internal temperature between 60-70°C.
-
After addition, heat to 80°C for 30 minutes to complete ring closure.
-
Cool the dark solution to room temperature and pour slowly onto crushed ice (500 g).
-
The crude isatin precipitates as an orange/red solid. Filter, wash with water until neutral pH, and dry.[4]
-
Purification: Recrystallize from glacial acetic acid if purity <95%.
-
Phase 2: Oxidative Ring Opening
Objective: Convert the isatin to the target anthranilic acid derivative.
Reagents:
-
4-Bromo-7-fluoroisatin (from Phase 1)
-
Sodium Hydroxide (NaOH, 2N solution)[5]
-
Hydrogen Peroxide (
, 30% w/v)[1][2][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Sodium Bisulfite (quencher)
Protocol:
-
Suspend 4-bromo-7-fluoroisatin (20 mmol) in 2N NaOH (100 mL). The solid will dissolve, turning the solution dark purple/brown (isatinate formation).
-
Cool the mixture to 0-5°C using an ice bath.
-
Add
(30%, 10 mL) dropwise via addition funnel. Critical: Control addition rate to keep temperature <10°C. -
Allow the reaction to warm to room temperature and stir for 2 hours. The color typically shifts to pale yellow.
-
Quench: Add solid sodium bisulfite until a starch-iodide paper test is negative (destroying excess peroxide).
-
Precipitation: Acidify carefully with concentrated HCl to pH 3-4.
-
The product, 2-amino-3-fluoro-6-bromobenzoic acid , will precipitate as a white to off-white solid.
-
Filter, wash with cold water, and dry in a vacuum oven at 45°C.
Yield Expectation: 75-85% (over 2 steps).
Analytical Data & Quality Control
To validate the synthesis, compare analytical results against these standard parameters.
| Attribute | Specification | Method |
| Appearance | Off-white to pale beige powder | Visual |
| Purity | >98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| 1H NMR | DMSO- | |
| 19F NMR | DMSO- | |
| Mass Spec | [M-H]- 232/234 (Br isotope pattern) | LC-MS (ESI Negative) |
Mechanistic Note on NMR:
The 1H NMR will show two aromatic protons. The proton at C4 (meta to Br, para to F) and C5 (ortho to F, meta to Br) will show distinct coupling constants (
Application: Orthogonal Functionalization
The utility of this scaffold lies in its ability to undergo selective metal-catalyzed cross-coupling at the C6-Bromine position without protecting the amine or acid, provided the correct conditions are used.
Workflow: Suzuki-Miyaura Coupling This protocol enables the synthesis of biaryl derivatives (e.g., for kinase inhibitor libraries).
Figure 2: Selective functionalization of the C6-Bromine handle.
Protocol:
-
Combine the benzoic acid derivative (1.0 equiv), Aryl boronic acid (1.2 equiv), and
(3.0 equiv) in Dioxane/Water (4:1). -
Degas with nitrogen for 10 minutes.
-
Add
(5 mol%). -
Heat to 90°C for 4-6 hours.
-
Note: The carboxylic acid may form a salt, aiding solubility in the aqueous layer. Acidify during workup to recover the product.[6]
References
-
Organic Syntheses, Coll.[1] Vol. 10, p. 496 (2004). Synthesis of 2-Amino-3-fluorobenzoic acid via Isatin oxidation. (Adapting general methodology for fluorinated isatins).
-
Journal of Organic Chemistry, 2006, 71, 3270-3273. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids. (Reference for reactivity of 2-bromobenzoic acid scaffolds).
-
ChemicalBook & BenchChem Databases. Synthesis routes for brominated-fluorinated anthranilic acids. (Verification of intermediate stability and commercial availability).
-
PubChem Compound Summary: 4-Bromoisatin. (Safety and physical property data for the isatin class).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 5. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Regioselectivity issues in fluorination of nitrobenzoic acids
Technical Support Center: Advanced Fluorination Chemistry Ticket ID: #F-NBA-9021 Topic: Regioselectivity & Reactivity Troubleshooting in Nitrobenzoic Acids Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
User Issue Summary
"I am attempting to introduce a fluorine atom onto a nitrobenzoic acid scaffold. I am observing either no reaction, complete degradation (tarring), or loss of the carboxylic acid function. Regioselectivity is poor or unpredictable."
Scope of Support
Nitrobenzoic acids represent an "electron-deficient fortress." The combined electron-withdrawing nature of the nitro group (
This guide addresses three critical failure modes:
-
The "Stalled" Reaction: Failure of Nucleophilic Fluorination (Halex).
-
The "Vanishing Acid": Unintended Decarboxylative Fluorination.
-
The "Wrong Isomer": Directing Group conflicts in C-H Activation.
Module 1: Nucleophilic Fluorination (Halex Reaction)
Applicable when starting with Chloro- or Bromo-nitrobenzoic acids.
The Core Problem: The fluoride ion (
Troubleshooting Guide
| Symptom | Root Cause | Resolution |
| No Conversion | Wet KF: Hydrogen bonding with residual water kills nucleophilicity. | Protocol A (below): Use Spray-Dried KF or rigorous azeotropic drying. |
| Black Tar / Exotherm | Fluorodenitration: | Temp Control: Lower temp to <140°C. Switch solvent from DMSO to Sulfolane (more stable). |
| Incomplete Reaction | "Potassium Surface Passivation": KCl forms a shell around KF particles. | Catalysis: Add 18-Crown-6 (1-5 mol%) or Tetraphenylphosphonium bromide (TPPB) to solubilize |
Protocol A: Activation of Potassium Fluoride (The "Naked" Fluoride)
Reference Standard: Halex Process Best Practices
-
Grinding: Pulverize anhydrous KF in a glovebox (highly hygroscopic).
-
Azeotropic Drying: Suspend KF in the reaction solvent (e.g., Sulfolane) with 20% v/v Toluene.
-
Distillation: Distill off the toluene. This carries away the last traces of water.
-
Reaction: Add the substrate after drying is confirmed (<100 ppm water by Karl Fischer).
Visualizing the Halex Failure Modes
Figure 1: Critical decision pathways in Halex fluorination. Moisture kills reactivity; excess heat kills selectivity.
Module 2: Electrophilic & Radical Fluorination
Applicable when attempting to fluorinate the ring directly (C-H to C-F).
The Core Problem: Standard electrophilic reagents (Selectfluor, NFSI) are electron-deficient. They will not attack a nitrobenzoic acid ring because it is already electron-poor. If you force the reaction, you often lose the carboxylate.
FAQ: Why did my acid group disappear?
Q: I treated 4-nitrobenzoic acid with Selectfluor and AgNO3. I got 1-fluoro-4-nitrobenzene. Why? A: You performed a Silver-Catalyzed Decarboxylative Fluorination .
-
Mechanism: Ag(I) oxidizes to Ag(II) by Selectfluor.[1][2] The Ag(II) species oxidizes the carboxylate (
) to a carboxyl radical ( ), which rapidly loses to form an aryl radical ( ). This radical grabs a fluorine atom. -
Fix: If you must keep the carboxyl group, you cannot use oxidative radical conditions on the free acid. You must protect the acid (e.g., as an ester) or use a directing group strategy.
Protocol B: Directing Group Strategy (Palladium Catalysis)
To fluorinate the ring ortho to the acid without losing it, you must use the acid as a Directing Group (DG) in a Pd(II)/Pd(IV) cycle.
-
Substrate: 3-nitrobenzoic acid (difficult due to meta-deactivation).
-
Reagents: Pd(OAc)2 (10 mol%), N-Fluorobenzenesulfonimide (NFSI), PhI(OAc)2 (oxidant).
-
Solvent: t-Amyl alcohol.
-
Note: This chemistry is highly sensitive to sterics. The nitro group may block the catalyst if located ortho to the target C-H bond.
Module 3: The "Nuclear Option" (Balz-Schiemann)
Applicable when regioselectivity is absolutely critical and other methods fail.
If you cannot force a fluorine onto the ring, you must bring it in via an amine.
-
Pathway: Nitrobenzoic Acid
Nitroaniline Diazonium Salt Aryl Fluoride.
Safety Warning: Nitro-substituted diazonium salts are explosive . Troubleshooting:
-
Issue: Decomposition during isolation.
-
Solution: Do not isolate the dry diazonium tetrafluoroborate salt. Perform the reaction in "one-pot" using t-Butyl Nitrite (tBuONO) and BF3·Et2O in non-aqueous solvent (DCM or THF) followed by in-situ thermal decomposition.
Summary of Regioselectivity Rules
| Method | Regioselectivity Outcome | Key Constraint |
| Halex ( | Replaces Leaving Group (Cl/Br) | Requires LG to be ortho or para to |
| Electrophilic ( | Does not occur on Nitrobenzoic acids | Ring is too deactivated. |
| Ag-Catalyzed Radical | Replaces | Loses the acid functionality. |
| Pd-Catalyzed C-H | Ortho to | Requires specific directing ligands. |
Method Selection Flowchart
Figure 2: Strategic workflow for selecting the correct fluorination methodology based on substrate functionalization.
References
-
Furuya, T., Klein, J. E., & Ritter, T. (2010).[3] C–F Bond Formation for the Synthesis of Aryl Fluorides.[4][5] Synthesis, 2010(11), 1804–1821.[5] Link
- Authority on Ag-catalyzed and modern fluorin
-
Scientific Update LLP. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Link
- Critical safety data on thermal runaway in nitro-halex reactions.
-
Li, Z., et al. (2012).[6] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 134(25), 10401–10404.[6] Link
- Defines the mechanism for decarboxylative fluorin
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds by the Halex Process.[5][7] Journal of the American Chemical Society, 78(23), 6034–6037.
- Foundational text on solvent effects (DMSO vs Sulfolane) in Halex.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
Technical Support Center: SNAr Optimization for 3-Fluoro-6-Nitrobenzoic Acid
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists optimizing the nucleophilic aromatic substitution (SNAr) of 3-fluoro-6-nitrobenzoic acid .
Ticket Subject: Optimization of reaction parameters, impurity control, and isolation of 3-substituted-6-nitrobenzoic acid derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
System Analysis & Mechanistic Grounding
Before troubleshooting, we must establish the "Golden Path" for this specific substrate. The reactivity of 3-fluoro-6-nitrobenzoic acid is governed by the relative positioning of its substituents.[1][2]
-
The Scaffold: The Fluorine atom at position 3 is para to the Nitro group at position 6.
-
The Activation: The Nitro group (
) is a strong electron-withdrawing group (EWG).[2][3] Its para position relative to the Fluorine is ideal for SNAr, as it stabilizes the anionic Meisenheimer intermediate via resonance. -
The Complication: The Carboxylic Acid (
) at position 1 presents an acidic proton ( ) that will consume the first equivalent of any base or nucleophile added.
Reaction Mechanism (Visualization)[1][2][4]
The following diagram illustrates the critical Meisenheimer complex stabilization and the competitive pathways you must control.
Figure 1: Mechanistic pathway showing the obligatory deprotonation step and potential side reactions.[2]
Core Protocol Parameters (The "Golden Path")
To ensure reproducibility, adhere to these baseline conditions before attempting optimization.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | Nucleophile: 2.2 – 2.5 eqOR Nu: 1.1 eq + Aux. Base: 2.5 eq | The first 1.0 eq of base is sacrificed to deprotonate the carboxylic acid. The carboxylate anion is electron-donating (inductive), slightly deactivating the ring, requiring an excess of nucleophile to drive kinetics [1]. |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents are essential to solvate the cationic counter-ion, leaving the nucleophile "naked" and more reactive. Alcohols (EtOH/MeOH) may be used but often require higher temperatures due to H-bonding solvation of the nucleophile [2].[2] |
| Temperature | 50°C – 80°C | The para-nitro activation makes this substrate highly reactive. Temperatures >100°C increase the risk of decarboxylation [3].[4] |
| Base Choice | DIPEA, K₂CO₃, or Cs₂CO₃ | Organic bases (DIPEA/TEA): Good for solubility in organic solvents.Inorganic bases (Carbonates): Use if the nucleophile is an HCl salt.[2] Cesium (Cs⁺) often improves solubility of the carboxylate salt in DMF. |
Troubleshooting Guide (FAQ Format)
Scenario A: "I am seeing starting material remaining even after 24 hours."
Diagnosis: The reaction has stalled, likely due to "Proton Sponge" effects or carboxylate deactivation.
-
Q: Did you account for the acidic proton?
-
Check: If you used exactly 1.0 equivalent of an amine nucleophile without extra base, you have effectively stopped the reaction. The amine deprotonated the acid to form a salt (Ammonium Carboxylate), which is non-reactive.
-
Fix: Add another 1.5 eq of base (e.g., DIPEA or K₂CO₃).[2]
-
-
Q: Is the carboxylate precipitating?
-
Check: In non-polar solvents (THF, DCM) or even pure MeCN, the carboxylate salt of the starting material may precipitate, removing it from the solution phase where the reaction occurs.
-
Fix: Switch to DMSO or DMF.[2] If using MeCN, add 10-20% water (if nucleophile tolerates it) to solubilize the salt.[2]
-
Scenario B: "I see a new impurity spot, but it's not my product."
Diagnosis: Competitive substitution or thermal degradation.[2]
-
Q: Is the impurity a phenol (Ar-OH)?
-
Q: Did you heat above 120°C?
-
Check: Nitrobenzoic acids are prone to decarboxylation at high temperatures, especially if the ring is electron-deficient [3].[2] This would yield 3-fluoro-nitrobenzene (loss of COOH).[2]
-
Fix: Keep reaction temperature <80°C. The para-nitro activation is sufficient for reaction at moderate temperatures.[2]
-
Scenario C: "My yield is good, but I cannot isolate the product from the aqueous layer."
Diagnosis: Amphoteric solubility issues (The "Zwitterion Trap").
-
Q: How are you performing the workup?
-
Context: Your product likely contains a basic amine (from the nucleophile) and the acidic carboxylic acid.
-
Fix (Isoelectric Precipitation): You must carefully adjust the pH to the molecule's isoelectric point (pI), typically between pH 4 and 6. At this point, the zwitterion forms, net charge is zero, and solubility is lowest.
-
Protocol:
-
Dilute reaction mixture with water.
-
Acidify slowly with 1N HCl to pH ~4-5.
-
Stir for 30 mins to allow crystallization.
-
Filter the solid.[2] Do not extract with DCM unless necessary.
-
-
Decision Matrix for Optimization
Use this flowchart to guide your next experimental iteration.
Figure 2: Logical flowchart for troubleshooting low yield or impurity formation.[2]
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2] Link
-
Rohrbaugh, D. K. (1998).[2] Methanolysis of activated aryl fluorides. Journal of Physical Organic Chemistry, 11(3), 206-212.[2][7] Link[2]
-
Gopalan, R., & Mathai, I. M. (1969).[2] Thermal Decarboxylation of Nitrobenzoic Acids. Proceedings of the Indian Academy of Sciences, 69, 92. Link
-
Makosza, M. (2010).[2] Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups.[2] Synthesis, 2010(04), 0568-0576.[2] Link[2]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
Executive Summary & Application Context
2-Bromo-3-fluoro-6-nitrobenzoic acid is a critical trisubstituted aromatic scaffold, primarily utilized as a regiospecific intermediate in the synthesis of antibacterial fluoroquinolones and kinase inhibitors. In drug development, the precise position of the fluorine atom is pivotal for metabolic stability and binding affinity.
However, the synthesis of this compound often yields regioisomers (e.g., the 4-fluoro or 5-fluoro analogs) that are difficult to distinguish by mass spectrometry alone. This guide provides a definitive
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data capable of resolving fine hyperfine couplings (specifically
Sample Preparation[1][2]
-
Solvent Selection: DMSO-d
is the mandatory solvent.-
Reasoning: Chloroform-d (
) often leads to dimerization of carboxylic acids, causing peak broadening and shifting of the -COOH signal. DMSO-d disrupts these dimers, sharpening the aromatic signals and stabilizing the labile acid proton.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce viscosity broadening, obscuring small fluorine couplings (~5 Hz).
Instrument Parameters
-
Frequency: Minimum 400 MHz (600 MHz recommended for clear separation of multiplets).
-
Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio per scan.
-
Spectral Width: -2 to 16 ppm (to capture the downfield -COOH).
-
Acquisition Time (AQ):
3.0 seconds.-
Critical: High digital resolution is needed to resolve the
H- F coupling constants. Truncating the FID will smooth out the "doublet of doublets" into pseudo-triplets.
-
Structural Analysis & Data Interpretation[2][3][4]
The Spin System
The aromatic region of 2-Bromo-3-fluoro-6-nitrobenzoic acid contains two protons: H4 and H5 .
-
H4: Located between the Fluorine (C3) and the proton H5.
-
H5: Located between H4 and the Nitro group (C6).
This creates an AMX spin system (where X is the
Predicted vs. Experimental Shifts
| Proton Position | Chemical Environment | Predicted Shift ( | Multiplicity | Coupling Constants ( |
| -COOH | Carboxylic Acid | 13.5 - 14.5 ppm | Broad Singlet | N/A (Exchangeable) |
| H-5 | Ortho to -NO | 8.20 - 8.40 ppm | dd (Doublet of Doublets) | |
| H-4 | Ortho to -F (Shielding/Coupling)Meta to -Br | 7.60 - 7.80 ppm | dd (Doublet of Doublets) |
The Diagnostic Fingerprint
The definitive identification relies on the magnitude of the Fluorine coupling relative to the chemical shift.
-
The Downfield Signal (H5): The proton adjacent to the Nitro group appears furthest downfield (~8.3 ppm). Crucially, because it is meta to the Fluorine, it exhibits a small coupling constant (~4-5 Hz).
-
The Upfield Signal (H4): The proton adjacent to the Fluorine appears upfield (~7.7 ppm). Because it is ortho to the Fluorine, it exhibits a large coupling constant (~8-10 Hz).
Rule of Thumb: If the most downfield aromatic signal (next to NO
Comparative Analysis: Distinguishing Alternatives
The primary challenge in synthesis is separating the target from its regioisomers. The table below outlines how to distinguish the target from its most common impurities.
Comparison Guide: Target vs. Isomers
| Feature | Target: 3-Fluoro Isomer | Alternative A: 4-Fluoro Isomer | Alternative B: 5-Fluoro Isomer |
| Structure | 2-Br, 3-F , 6-NO | 2-Br, 4-F , 6-NO | 2-Br, 5-F , 6-NO |
| Proton Relationship | Ortho (H4, H5) | Meta (H3, H5) | Ortho (H3, H4) |
| ~9 Hz (Strong ortho) | 0-2 Hz (Weak meta) | ~9 Hz (Strong ortho) | |
| Differentiation Key | H5 (Downfield) has Small | H5 (Downfield) has Large | H4 (Upfield) has Large |
| Visual Pattern | Two "dd" signals. | Two "dd" signals, but H-H coupling is tiny. | Two "dd" signals. Hardest to distinguish. |
Analysis Logic:
-
Step 1: Check H-H coupling. If
Hz, it is the 4-Fluoro isomer. -
Step 2: If
Hz, check the downfield proton (adjacent to NO ).-
If Downfield H has Small F-coupling (~5 Hz)
Target (3-Fluoro) . -
If Downfield H has Large F-coupling (~9 Hz)
5-Fluoro Isomer (because in the 5-F isomer, the proton ortho to NO is also ortho to F).
-
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for confirming the structure of 2-Bromo-3-fluoro-6-nitrobenzoic acid using NMR data.
Caption: Logical decision tree for distinguishing the 3-fluoro target from 4-fluoro and 5-fluoro regioisomers based on coupling constants.
References
-
Royal Society of Chemistry (RSC). (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Retrieved from [Link]
-
Iowa State University. (2024). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]
-
Arkivoc. (2015).[1] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Retrieved from [Link]
-
Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid (WO2014071545A1).[2] Retrieved from
Sources
Strategic Characterization Guide: 19F NMR of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
The following guide provides a technical comparison and characterization protocol for 2-Bromo-3-fluoro-6-nitrobenzoic acid , focusing on 19F NMR as the primary diagnostic tool.
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads Subject: 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS: 881415-27-6)
Executive Summary: The Diagnostic "Product"
In the synthesis of complex pharmaceutical scaffolds, 2-Bromo-3-fluoro-6-nitrobenzoic acid serves as a critical intermediate. Its high substitution pattern (tetrasubstituted benzene) renders traditional 1H NMR less effective due to the paucity of proton signals (only two aromatic protons).
The 19F NMR spectrum is the superior "product" for characterizing this molecule. Unlike 1H NMR, which suffers from poor dispersion in the aromatic region for this specific scaffold, 19F NMR provides a distinct, singlet-derived (decoupled) or informative multiplet (coupled) signal that is highly sensitive to the electronic environment of the fluorine atom.
Key Performance Metric: Chemical Shift ( )
Based on Substituent Chemical Shift (SCS) additivity rules and analogous structures, the 19F signal for this compound is predicted to appear in the deshielded aromatic region :
-
Predicted Shift Range:
(relative to CFCl ) -
Multiplicity (Coupled): Doublet of Doublets (dd)
-
Coupling Constants:
(Ortho), (Meta)
Comparative Analysis: Why 19F NMR?
This section compares the diagnostic utility of 19F NMR against alternative methods and structural isomers.
Comparison 1: 19F NMR vs. 1H NMR
| Feature | 1H NMR (Standard) | 19F NMR (Recommended) | Verdict |
| Signal Count | 2 (Aromatic doublets) | 1 (Distinct resonance) | 19F is cleaner for purity assays. |
| Solvent Interference | High (Residual solvent peaks often overlap aromatic region) | None (No fluorine in standard solvents like DMSO- | 19F is robust against solvent suppression artifacts. |
| Isomer Resolution | Low (Coupling patterns of isomers are nearly identical) | High (Shift varies by >10 ppm between isomers) | 19F is specific for regiochemistry. |
Comparison 2: Distinguishing Structural Isomers
The synthesis of nitro-halo-benzoic acids often yields regioisomers. 19F NMR definitively distinguishes the target from common impurities.
| Compound | Structure Description | Electronic Environment of F | Predicted |
| Target (2-Br-3-F-6-NO | F is Ortho to Br, Para to NO | Highly Deshielded (EWG effect) | -75 to -85 |
| Isomer A (2-Br-6-F-3-NO | F is Ortho to COOH, Meta to NO | Moderately Deshielded | -105 to -115 |
| Isomer B (3-F-4-NO | F is Ortho to NO | Shielded relative to Target | -115 to -125 |
Technical Insight: The combination of an ortho-bromo substituent (deshielding) and a para-nitro substituent (strongly deshielding) pushes the target's fluorine signal significantly downfield compared to the standard fluorobenzene baseline (-113.5 ppm).
Experimental Protocol: Characterization Workflow
Methodology: 19F NMR Acquisition
To ensure reproducible data for regulatory filing or internal QC, follow this standardized protocol.
Reagents:
-
Solvent: DMSO-
(Preferred for solubility of nitrobenzoic acids) or Methanol- . Avoid CDCl if solubility is poor. -
Internal Standard:
-Trifluorotoluene ( ppm) or Hexafluorobenzene ( ppm).
Step-by-Step Procedure:
-
Sample Prep: Dissolve 10-15 mg of the solid acid in 0.6 mL of DMSO-
. Ensure complete dissolution; vortex if necessary. -
Pulse Sequence:
-
Run 1H-Decoupled 19F NMR (zgpg or equivalent) for purity assay (singlet quantification).
-
Run Coupled 19F NMR (without decoupling) to verify the "Doublet of Doublets" pattern (confirming H4 and H5 presence).
-
-
Parameters:
-
Spectral Width: 200 ppm (Center at -100 ppm).
-
Relaxation Delay (
): seconds (Fluorine can be long; ensure quantitative integration). -
Scans: 64 (High sensitivity of 19F allows fewer scans).
-
Workflow Visualization
Caption: Decision tree for verifying 2-Bromo-3-fluoro-6-nitrobenzoic acid regiochemistry using 19F NMR.
Scientific Grounding & Mechanism
Substituent Chemical Shift (SCS) Analysis
The chemical shift of the target is governed by the additive electronic effects of the ring substituents.
-
Base: Fluorobenzene (
ppm). -
Ortho-Bromo Effect: The large bromine atom creates a steric compression and deshielding effect, typically shifting the signal +15 to +20 ppm downfield [1].
-
Para-Nitro Effect: The strong electron-withdrawing nature of the nitro group (via resonance) depletes electron density at the fluorine position, causing a further downfield shift of +10 to +15 ppm [2].
-
Meta-Carboxylic Acid: A mild electron-withdrawing effect, contributing +2 to +5 ppm .
Calculation:
This calculation aligns with experimental data for similar highly substituted fluorobenzenes, confirming the diagnostic window of -75 to -85 ppm.
References
-
Sienkowska, M., et al. (2000). "Preparation and NMR analysis of 2,6-heterodifunctional halobenzenes." Tetrahedron, 56(2), 165-173. Link
-
Alfa Chemistry. "19F NMR Chemical Shift Table & Substituent Effects." Link
-
PubChem. "2-Bromo-3-fluoro-6-nitrobenzoic acid Compound Summary." Link
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Standard reference for SCS additivity rules).
Mass Spectrometry Profiling of 2-Bromo-3-fluoro-6-nitrobenzoic Acid: A Comparative Fragmentation Guide
Executive Summary & Comparison Scope
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS: 881415-27-6). As a highly functionalized aromatic building block often used in the synthesis of fluoroquinolones and antibacterial agents, its accurate identification depends on understanding its unique ionization dynamics.
Unlike standard spectral libraries that often rely on electron ionization (EI), this guide focuses on Electrospray Ionization (ESI) in negative mode, which is the industry gold standard for this compound class. We compare the target analyte's performance against structural isomers and alternative ionization modes to establish a robust identification protocol.
Quick Technical Profile
| Property | Specification |
| Compound | 2-Bromo-3-fluoro-6-nitrobenzoic acid |
| Formula | C₇H₃BrFNO₄ |
| Exact Mass | 262.923 (⁷⁹Br) / 264.921 (⁸¹Br) |
| Diagnostic Ratio | 1:1 doublet (⁷⁹Br/⁸¹Br) |
| Primary Ionization | ESI Negative Mode [M-H]⁻ |
| Key Challenge | Distinguishing ortho-nitro decarboxylation from thermal degradation. |
Experimental Methodology: The Self-Validating Protocol
To ensure reproducibility, the following protocol utilizes a "soft" ionization approach to minimize in-source fragmentation while maximizing sensitivity.
Standardized LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP series).
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.[1][2]
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH 7.0) – Critical for stable deprotonation.
-
B: Acetonitrile (LC-MS Grade).
-
-
Flow Rate: 0.4 mL/min.
The "Ortho-Effect" Validation Step
Causality: The ortho positioning of the nitro (-NO₂) and carboxylic acid (-COOH) groups creates significant steric strain and electronic repulsion. This facilitates rapid decarboxylation (loss of CO₂). Validation Check:
-
Inject the standard at low source temperature (250°C).
-
Ramp source temperature to 500°C.
-
Observation: If the ratio of [M-H-CO₂]⁻ (m/z 218) to [M-H]⁻ (m/z 262) increases dramatically with temperature, the fragmentation is thermally driven (in-source) rather than collision-induced. This confirms the labile nature of the 2,6-disubstitution pattern.
Fragmentation Mechanism & Pathway Analysis[3][4]
The fragmentation of 2-Bromo-3-fluoro-6-nitrobenzoic acid is dominated by the interaction between the crowded substituents. Below is the mechanistic breakdown of the primary transitions observed in MS/MS (CID) experiments.
Primary Pathway: Decarboxylation (Base Peak)
The most abundant transition is the loss of carbon dioxide (44 Da).
-
Precursor: m/z 261.9 [M-H]⁻
-
Product: m/z 217.9 [M-H-CO₂]⁻
-
Mechanism: The electron-withdrawing nitro group at the ortho position (C6) destabilizes the carboxylate at C1, lowering the activation energy for CO₂ elimination. This produces a stabilized phenyl anion.
Secondary Pathway: Nitro Group Loss
-
Precursor: m/z 217.9 (Phenyl anion)
-
Product: m/z 171.9 [M-H-CO₂-NO₂]⁻
-
Mechanism: Subsequent loss of the nitro group (46 Da) from the decarboxylated fragment. This confirms the presence of the nitro moiety.
Diagnostic Halogen Pattern
Throughout the fragmentation tree, the bromine isotope pattern (approx. 50.7% ⁷⁹Br / 49.3% ⁸¹Br) must be preserved.
-
Rule: Any fragment ion lacking this 1:1 doublet indicates the loss of the Bromine atom (e.g., loss of Br radical or HBr), though this is rare in negative mode compared to EI.
Visualization of Fragmentation Tree
The following diagram illustrates the logical flow of fragmentation, highlighting the mass shifts and structural changes.
Figure 1: ESI(-) MS/MS fragmentation pathway of 2-Bromo-3-fluoro-6-nitrobenzoic acid showing the dominant decarboxylation route driven by steric ortho-effects.
Comparative Performance Guide
This section objectively compares the analytical performance of the target method (ESI Negative) against alternative approaches to justify the recommended workflow.
Comparison 1: Ionization Mode (ESI- vs. ESI+)
| Feature | ESI Negative Mode (Recommended) | ESI Positive Mode | Verdict |
| Ionization Efficiency | High. The carboxylic acid proton is acidic (pKa < 3 due to electron-withdrawing NO₂/F/Br), making deprotonation facile. | Very Low. The molecule lacks basic sites (amines) to accept protons. Requires high acid modifiers which suppress signal. | ESI(-) is superior for sensitivity (LOD < 1 ng/mL). |
| Background Noise | Low. Few matrix interferences ionize negatively. | High. Solvent adducts ([M+Na]⁺, [M+NH₄]⁺) dominate, complicating quantitation. | ESI(-) offers better S/N ratio. |
Comparison 2: Structural Discrimination (Target vs. Isomers)
Distinguishing the 2,6-disubstituted target from a 2,4-disubstituted isomer (e.g., 2-Bromo-4-fluoro-5-nitrobenzoic acid) is critical in synthesis QC.
-
Target (2,6-substituted): The nitro group and bromine flank the carboxylic acid.
-
Result: Steric crowding forces the carboxyl group out of plane.
-
MS Signature:Intense [M-H-CO₂]⁻ peak even at low collision energies.
-
-
Isomer (2,4-substituted): Less steric hindrance around the carboxyl group.
-
Result: Stronger C-C bond stability.
-
MS Signature: Dominant [M-H]⁻ peak; decarboxylation requires significantly higher collision energy (>20 eV).
-
Quantitative Data Summary
The following table summarizes the theoretical m/z values for the target compound's diagnostic ions.
| Ion Identity | Formula (Neutral Loss) | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance (Est.) |
| Precursor | [M-H]⁻ | 261.91 | 263.91 | 80-100% (Source Dependent) |
| Base Fragment | [M-H-CO₂]⁻ | 217.92 | 219.92 | 100% (at CE 15eV) |
| Secondary | [M-H-CO₂-NO₂]⁻ | 171.92 | 173.92 | 20-40% |
| Minor | [M-H-F]⁻ / [M-H-HF]⁻ | 241.91 | 243.91 | <5% |
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Bromobenzoic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[3] Available at: [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry of organic compounds: Ortho effects and interactions.[4][5][3][6] Wiley Interdisciplinary Reviews. (Contextual grounding for ortho-nitro decarboxylation mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Discrimination of Nitro and Carboxylic Acid Moieties: A Comparative FTIR Analysis Guide
Executive Summary
In medicinal chemistry, the precise characterization of pharmacophores is non-negotiable. Two of the most critical electron-withdrawing groups—Nitro (
This guide provides an in-depth technical comparison of the vibrational signatures of these two groups. Furthermore, it evaluates the performance of Transmission FTIR (KBr Pellet) versus Attenuated Total Reflectance (ATR) sampling techniques, demonstrating why method selection is critical for resolving the broad hydroxyl bands associated with carboxylic acids.
Theoretical Framework: Vibrational Modes
To interpret the spectra accurately, one must understand the mechanical causality behind the peaks.
Carboxylic Acids: The Hydrogen Bond Network
Carboxylic acids are defined by two primary vibrations: the Carbonyl (
-
The "H-Bond Wall": Unlike alcohols, carboxylic acids form stable dimers through intermolecular hydrogen bonding. This weakens the
bond spring constant, causing a massive broadening of the absorption band. It shifts the peak to lower energy ( ) and often superimposes it over stretches. -
Carbonyl Resonance: The
bond is stiff and highly polar, resulting in a sharp, intense peak. Conjugation (e.g., in benzoic acid) allows delocalization of -electrons, slightly lowering the force constant and the wavenumber.
Nitro Groups: Resonance Hybrids
The nitrogen atom in a nitro group is positively charged, and the two oxygen atoms share a negative charge via resonance. This creates a bond order of ~1.5 for the
-
Coupled Vibrations: Because the two
bonds are identical, they do not vibrate independently. Instead, they couple to form two distinct modes:-
Asymmetric Stretch (
): Higher energy, strong intensity. -
Symmetric Stretch (
): Lower energy, medium-to-strong intensity.
-
-
Diagnostic Value: The presence of both bands is required to confirm a nitro group; a single band in the
region is often an aromatic ring artifact.
Comparative Peak Analysis
The following table synthesizes data from standard spectroscopic libraries (NIST, Silverstein) to provide a quick-reference discrimination matrix.
Table 1: Critical Frequency Assignments
| Functional Group | Vibration Mode | Frequency Range ( | Intensity | Peak Morphology | Mechanistic Note |
| Carboxylic Acid | 3300 – 2500 | Variable | Very Broad | "H-Bond Wall"; often centers ~3000.[1][2] | |
| 1760 – 1690 | Strong | Sharp ("Sword") | Shifts to ~1710 if dimeric. | ||
| 1320 – 1210 | Strong | Medium | Coupled with O-H bending. | ||
| 950 – 910 | Medium | Broad | Characteristic of dimers. | ||
| Nitro Group | 1550 – 1475 | Strong | Sharp | Primary diagnostic peak. | |
| 1360 – 1290 | Medium/Strong | Sharp | Secondary confirmation required. | ||
| 870 – 850 | Medium | Weak | Often obscured in fingerprint region. |
Analyst Note: The most common error is mistaking the
stretch of a carboxylic acid for moisture in the sample. A carboxylic acidis broader and extends further into the fingerprint region than water.[3]
Methodological Comparison: Transmission (KBr) vs. ATR
The choice of sampling technique significantly alters the spectral quality, particularly for the broad carboxylic acid bands.
Performance Evaluation
| Feature | Transmission (KBr Pellet) | ATR (Diamond/ZnSe) | Winner for Acid/Nitro Analysis |
| Pathlength | Controlled by pellet thickness (~0.5 mm) | Fixed by evanescent wave depth (~2 µm) | KBr (Higher sensitivity) |
| O-H Band Visibility | Excellent. Shows full breadth of H-bonding. | Suppressed. Penetration depth decreases at high wavenumbers ( | KBr |
| Sample Prep Time | High (10-15 mins). Requires grinding/pressing.[4] | Low (< 1 min). Direct contact. | ATR |
| Artifacts | Hygroscopic KBr can introduce water peaks ( | Contact pressure variations; peak shifts due to refractive index. | ATR (Less moisture interference) |
Recommendation
-
For Routine Screening: Use ATR . It is sufficient to see the
and stretches. -
For Publication/Purity: Use KBr Pellets .[4][5] The suppression of the high-energy
band in ATR can lead to misinterpretation of carboxylic acid purity or hydration state.
Experimental Protocols
Protocol A: High-Resolution KBr Pellet Preparation (The "Gold Standard")
Goal: Create a transparent matrix to maximize signal-to-noise ratio for broad bands.
-
Desiccation: Ensure spectroscopic grade KBr powder is dried at
overnight to remove background moisture. -
Ratio: Mix sample and KBr in a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).
-
Causality: Too much sample causes "bottoming out" (0% transmission) of strong peaks like
.
-
-
Grinding: Grind in an agate mortar for 2-3 minutes until the powder is fine and sticks to the pestle.
-
Causality: Particle size must be smaller than the wavelength of IR light (
) to prevent scattering (the Christiansen effect), which causes sloping baselines.
-
-
Pressing: Transfer to a die set. Evacuate air (vacuum pump) for 1 minute, then apply 8-10 tons of pressure for 2 minutes.
-
Validation: The resulting pellet must be transparent (glass-like). If it is opaque/white, regrind.
Protocol B: ATR Sampling
Goal: Rapid throughput.
-
Background: Clean crystal with isopropanol. Collect background scan (air).
-
Deposition: Place solid sample on the center of the crystal (Diamond or ZnSe).
-
Contact: Lower the pressure arm until the force gauge indicates maximum contact.
-
Causality: Poor contact creates air gaps, resulting in weak signals and noise.
-
-
Correction: Apply "ATR Correction" algorithm in software to adjust peak intensities relative to transmission data.
Decision Logic & Workflows
Diagram 1: Spectral Interpretation Decision Tree
This logic flow guides the researcher in distinguishing between an Acid, a Nitro compound, or a molecule containing both (e.g., Nitrobenzoic acid).
Caption: Logical workflow for distinguishing Carboxylic Acid and Nitro moieties based on primary spectral features.
Case Study: Monitoring Nitration of Benzoic Acid
Scenario: A researcher is performing an electrophilic aromatic substitution to convert Benzoic Acid to 3-Nitrobenzoic Acid.
Experimental Setup:
-
Substrate: Benzoic Acid (
) -
Reagents:
-
Product: 3-Nitrobenzoic Acid
Spectral Evolution:
-
T=0 (Starting Material):
-
Dominant broad
stretch ( ). -
Strong
stretch ( - lowered due to conjugation). -
Absence of peaks in
region.
-
-
T=End (Product):
-
Retention of
and peaks (Acid group remains). -
Appearance of new bands:
-
at
. -
at
.
-
at
-
Shift in C=O: The electron-withdrawing nature of the nitro group may cause a slight blue-shift (higher wavenumber) in the carbonyl peak due to the inductive effect withdrawing electron density from the ring and carbonyl carbon.
-
Caption: Spectral evolution during the nitration of benzoic acid, highlighting the emergence of N-O stretches.
References
-
NIST Mass Spectrometry Data Center. Benzoic Acid - Infrared Spectrum.[6][7] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Nitrobenzene - Infrared Spectrum.[6][7] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Available at: [Link]
-
OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.[1] Available at: [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. kindle-tech.com [kindle-tech.com]
- 5. kinteksolution.com [kinteksolution.com]
- 6. Nitrobenzene-D5 [webbook.nist.gov]
- 7. Benzene, nitro- [webbook.nist.gov]
- 8. Benzoic acid [webbook.nist.gov]
Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
As a cornerstone for innovation in pharmaceutical and materials science, 2-Bromo-3-fluoro-6-nitrobenzoic acid is a key building block. Its utility is derived from a molecular structure primed for nucleophilic aromatic substitution, featuring both activating (nitro, carboxylic acid) and leaving (bromo) groups. This inherent reactivity, however, necessitates a rigorous and well-understood safety protocol to protect the researchers handling it. This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical safety measure.
Hazard Identification and Risk Assessment
2-Bromo-3-fluoro-6-nitrobenzoic acid is classified as an irritant.[1] The primary routes of exposure are inhalation of its dust particles, skin contact, and eye contact. The compound's hazard profile, based on data from structurally similar chemicals, mandates careful handling to prevent adverse health effects.[2]
GHS Hazard Classification Summary:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4][5] |
The presence of these hazards requires the implementation of a multi-layered safety approach, combining engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following protocol outlines the minimum PPE requirements.
Primary Engineering Control: The Chemical Fume Hood
Before any discussion of wearable PPE, it is critical to establish the primary barrier against exposure: engineering controls. All handling of solid 2-Bromo-3-fluoro-6-nitrobenzoic acid that could generate dust must be performed inside a certified chemical fume hood. [6] This is the most effective way to prevent inhalation of irritating dust particles.[6][7]
PPE for Varying Exposure Scenarios
| Protection Type | Routine Handling (Small Quantities in Fume Hood) | Spill Cleanup or Handling Outside of a Fume Hood |
| Eye/Face | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.[6][8] | Chemical safety goggles and a face shield. |
| Hand | Chemically resistant nitrile gloves.[6] Always inspect for integrity before use. | Heavy-duty nitrile or butyl rubber gloves. Double-gloving is recommended. |
| Body | Standard flame-resistant laboratory coat.[6][9] | Chemical-resistant apron or a full disposable suit over a lab coat.[9] |
| Respiratory | Not required if handled exclusively within a functioning fume hood. | A NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter is mandatory.[2][9] |
Causality Behind PPE Choices:
-
Eye Protection: The carboxylic acid functionality, combined with the aromatic structure, poses a significant risk of serious, potentially irreversible eye irritation.[3] Goggles provide a seal around the eyes to protect from airborne particulates.
-
Nitrile Gloves: Nitrile provides excellent protection against incidental contact with a wide range of organic solids and is less likely to cause allergic reactions than latex. For prolonged contact or submersion, consult a glove compatibility chart, but for solid handling, it is the standard.
-
Respiratory Protection: The fine, crystalline nature of this solid means it can be easily aerosolized. Inhalation can lead to irritation of the entire respiratory tract.[4] A fume hood mitigates this, but in its absence, a respirator is the only effective barrier.
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to minimize risk.
-
Preparation and Pre-Handling Checks:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item, especially gloves, for any signs of damage or degradation.[6] Do not use compromised equipment.
-
Locate Safety Equipment: Ensure a safety shower and eyewash station are unobstructed and within a 10-second travel distance of the workspace.[10][11]
-
Prepare Materials: Bring all necessary equipment (spatulas, weigh boats, glassware) into the fume hood before introducing the chemical.
-
-
Aliquoting and Handling the Compound:
-
Minimize Dust: Handle the container and transfer the solid gently and deliberately to avoid creating airborne dust.[12]
-
Containment: Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) within the fume hood to simplify cleanup.
-
Container Management: Keep the stock container tightly sealed when not in immediate use.[8]
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces, glassware, and equipment within the fume hood with a damp cloth or towel to collect any residual dust before removing them.
-
Waste Segregation: All disposable materials that have come into contact with the chemical (gloves, weigh boats, absorbent pads) must be placed in a designated hazardous waste container.[4]
-
Personal Hygiene: After removing PPE, wash hands and forearms thoroughly with soap and water.[10] Do not eat, drink, or smoke in the laboratory area.
-
Emergency Protocols: Spill and Exposure Management
Minor Spill (Contained within Fume Hood):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material or a damp paper towel to prevent dust from becoming airborne.
-
Carefully sweep or wipe the material into a suitable container.[8][12]
-
Seal the container, label it as "Hazardous Waste: 2-Bromo-3-fluoro-6-nitrobenzoic acid," and place it in the satellite accumulation area.
-
Decontaminate the spill area thoroughly.
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Disposal Plan
Chemical waste management is a critical component of laboratory safety.
-
Waste Classification: 2-Bromo-3-fluoro-6-nitrobenzoic acid and any materials contaminated with it must be treated as hazardous chemical waste.[13]
-
Containerization: Collect all solid waste in a clearly labeled, sealable, and chemically compatible container.[12] The label must include the words "Hazardous Waste" and the full chemical name.[13]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[14] Never dispose of this chemical down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the logical progression for safely handling 2-Bromo-3-fluoro-6-nitrobenzoic acid, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for 2-Bromo-3-fluoro-6-nitrobenzoic acid.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-nitro benzoic acid 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
-
SDFine. (n.d.). Safety Data Sheet: 3-nitrobenzoic acid. Retrieved from [Link]
-
Amerex Corporation. (2021). Safety Data Sheet. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Advisory 7.3 - Hazardous Waste Management. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. ehs.uc.edu [ehs.uc.edu]
- 14. savafire.com [savafire.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
